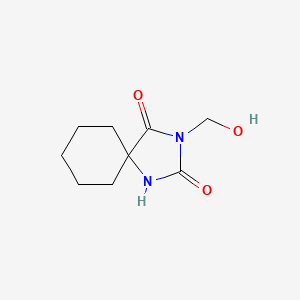
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)- is a heterocyclic compound with a unique spiro structure. This compound is known for its stability and versatility in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)- typically involves the reaction of cyclohexanone with urea under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to hydroxymethylation using formaldehyde in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl groups in the spiro ring can be reduced to form alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spiro compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diazaspiro(4.5)decane-2,4-dione: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1,3,8-Triazaspiro(4.5)decane-2,4-dione: Contains an additional nitrogen atom, which can alter its chemical and biological properties.
1-Methyl-8-phenyl-1,3-diazaspiro(4.5)decane-2,4-dione:
Uniqueness
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)- is unique due to its hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
710-86-1 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C9H14N2O3/c12-6-11-7(13)9(10-8(11)14)4-2-1-3-5-9/h12H,1-6H2,(H,10,14) |
Clave InChI |
FGVDKIGUEQOVMW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(=O)N(C(=O)N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


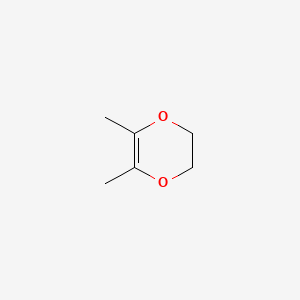
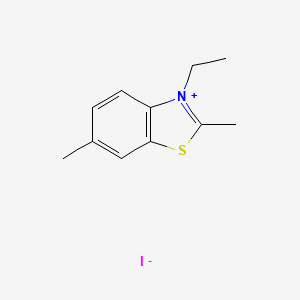
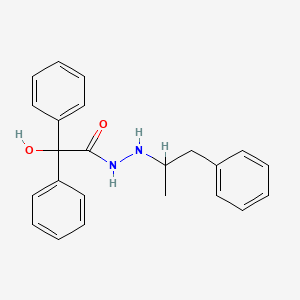
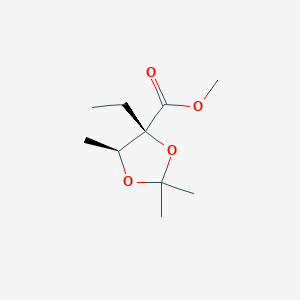
![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
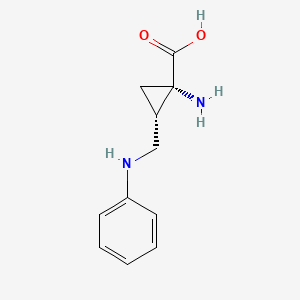

![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
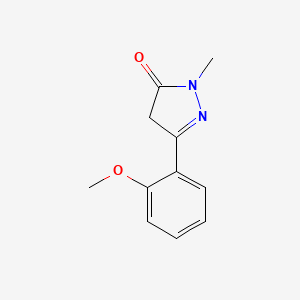
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
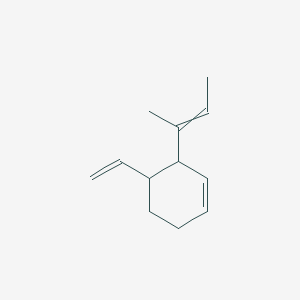
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
